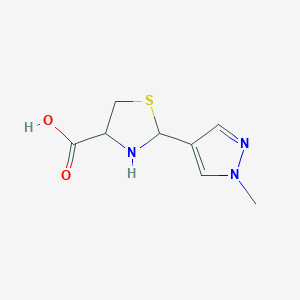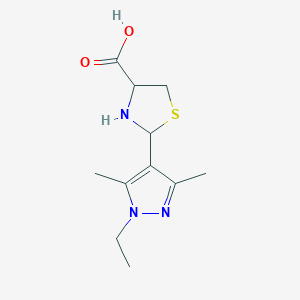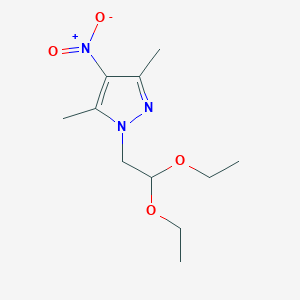
1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their varied biological activities and chemical properties. Although the specific compound is not directly studied in the provided papers, related pyrazole derivatives have been synthesized and characterized, indicating the interest in this class of compounds for various applications .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of diketones with hydrazines. For the specific compound mentioned, a similar synthetic route could be envisioned, possibly involving a nitration step to introduce the nitro group and an alkylation to attach the diethoxyethyl moiety. In the literature, 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles were synthesized via a Wolff-Kishner reduction, indicating the versatility of synthetic methods available for pyrazole derivatives . The solid-phase reaction and other synthetic strategies for pyrazoles are well-documented, which could be adapted for the synthesis of the compound .
Molecular Structure Analysis
Pyrazole derivatives often exhibit interesting structural features due to their ability to engage in hydrogen bonding and other non-covalent interactions. X-ray diffraction (XRD) is commonly used to determine the crystal structure of such compounds, as seen in the studies of related pyrazoles . The molecular geometry can also be investigated using computational methods such as density functional theory (DFT), which provides insights into the electronic structure and potential reactivity of the compound .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, including substitutions, additions, and redox reactions, due to the presence of reactive functional groups. The nitro group in the compound of interest suggests potential for reductive transformations, while the diethoxyethyl group could be involved in hydrolysis or other nucleophilic reactions. The antibacterial and DNA photocleavage activities of some pyrazole derivatives also imply that they can interact with biological macromolecules, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of substituents like methoxy or nitro groups can significantly affect these properties . The thermal stability and fluorescence of pyrazole compounds can vary widely, and their ability to form hydrogen-bonded supramolecular structures can lead to diverse material properties . The specific physical and chemical properties of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole would need to be determined experimentally, but insights can be gained from the study of related compounds.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications and DNA Photocleavage
Pyrazole derivatives have been synthesized and evaluated for their antibacterial potential against various bacterial strains. Notably, compounds bearing methoxy and nitro groups have demonstrated significant inhibitory potential, approximately 25% of the standard drug Ciprofloxacin, against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, certain pyrazole compounds bearing halogen groups have shown promising DNA photocleavage activity, indicating their potential in biomedical research, particularly in developing novel antibacterial agents and studying DNA interactions (Sharma et al., 2020).
Supramolecular Materials
The hydrogen-bonding ability and thermal stability of pyrazole derivatives contribute significantly to the development of supramolecular materials. Studies have demonstrated that these compounds can form various hydrogen-bonded structures, which vary based on the terminal substituent. This variability underscores the potential of pyrazole derivatives in the design and synthesis of advanced materials with tailored properties for specific applications (Moyano et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4/c1-5-17-10(18-6-2)7-13-9(4)11(14(15)16)8(3)12-13/h10H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGKIAGWLVUVIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C(=C(C(=N1)C)[N+](=O)[O-])C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

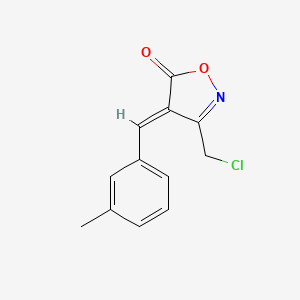
![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)




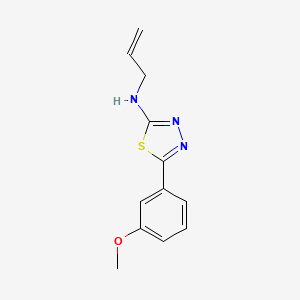


![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)
